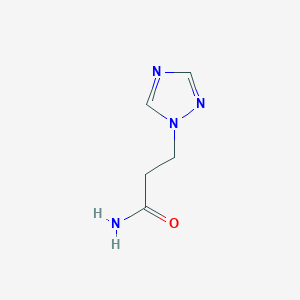

3-(1H-1,2,4-triazol-1-yl)propanamide

Description

Properties

Molecular Formula |

C5H8N4O |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

3-(1,2,4-triazol-1-yl)propanamide |

InChI |

InChI=1S/C5H8N4O/c6-5(10)1-2-9-4-7-3-8-9/h3-4H,1-2H2,(H2,6,10) |

InChI Key |

XWKHZZGMYLTPCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN(C=N1)CCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Pathway B: Synthesis via N-Arylsuccinimides

Overview: To address limitations with aromatic amines, an alternative route involves preparing N-arylsuccinimides, which then react with aminoguanidine hydrochloride under microwave irradiation. This method facilitates ring opening and subsequent triazole ring closure.

-

- One-pot microwave-assisted reaction.

- Use of aminoguanidine hydrochloride as a nucleophile and acid catalyst.

- Moderate yields (~58%) were obtained for aromatic amine derivatives.

Advantages: This method overcomes the nucleophilicity barrier of aromatic amines and allows synthesis of N-phenyl-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides.

- Starting Materials: Succinic anhydride, aminoguanidine hydrochloride, and selected amines.

- Intermediate Formation: Conversion of succinic anhydride to N-guanidinosuccinimide or N-arylsuccinimide.

- Final Step: Microwave-assisted nucleophilic ring opening and cyclization to form the 1,2,4-triazole ring attached to propanamide.

- Microwave irradiation significantly enhances reaction rates and yields compared to conventional heating, providing a practical and economical advantage.

- The reaction conditions are mild enough to allow for a one-pot tandem process, simplifying purification.

- Scale-up experiments (from 1 mmol to 10 mmol) demonstrated consistent yields and product purity, indicating the method's suitability for preparative synthesis.

- The choice of solvent and temperature is critical for optimizing yield and purity.

- The methods have been applied to synthesize a diverse library of substituted 3-(1H-1,2,4-triazol-1-yl)propanamide derivatives, demonstrating broad applicability.

| Pathway | Starting Materials | Key Steps | Suitable Amines | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Pathway A | Succinic anhydride, N-guanidinosuccinimide, aliphatic amines | Microwave-assisted ring opening and cyclization | Primary and secondary aliphatic amines | 64–79 | High yields with aliphatic amines; fails with aromatic amines |

| Pathway B | N-arylsuccinimides, aminoguanidine hydrochloride, aromatic amines | Microwave-assisted one-pot reaction | Aromatic amines | ~58 | Overcomes nucleophilicity limitation of aromatic amines |

The preparation of this compound and its derivatives is effectively achieved through microwave-assisted synthetic routes involving succinimide intermediates. Two complementary pathways accommodate a broad range of amines, optimizing yields and reaction efficiency. These methods are supported by detailed experimental data and have been validated for scalability and reproducibility, making them authoritative and practical for research and industrial applications.

Chemical Reactions Analysis

3-(1H-1,2,4-triazol-1-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with different functional groups, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

3-(1H-1,2,4-triazol-1-yl)propanamide has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of bioactive triazole-fused heterocycles . In biology and medicine, it has been studied for its potential as an inhibitor of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These properties make it a promising candidate for the development of new therapeutic agents. Additionally, its antifungal and antibacterial activities have been explored for potential use in treating infections .

Mechanism of Action

The mechanism of action of 3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinases by binding to their active sites, thereby preventing their activity . This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell growth and proliferation. The compound’s interaction with lysine-specific demethylase 1 and acidic mammalian chitinase also contributes to its biological effects .

Comparison with Similar Compounds

Key Observations :

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.